1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate
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Overview
Description
1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate is a complex organic compound with a unique structure that combines elements of pyrrolo, oxazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxotetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-yl)propanoic acid .
- 4-[(7R,7AS)-7-Hydroxy-1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]-1-naphthonitrile .
- (S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole .
Uniqueness
1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89905-62-4 |
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Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-6-yl) benzoate |
InChI |
InChI=1S/C13H11NO5/c15-11(8-4-2-1-3-5-8)18-9-6-10-12(16)19-13(17)14(10)7-9/h1-5,9-10H,6-7H2 |
InChI Key |
CHWIXHHYHVIGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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